R-1-CBZ-Pyrrolidine-2-carboxylic acid Methyl Ester

Vue d'ensemble

Description

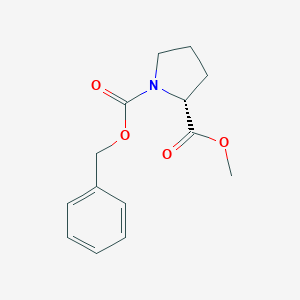

®-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups, as well as two carboxylate groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of ®-2-methylpyrrolidine with benzyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and reduce reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

®-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted products depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals

Mécanisme D'action

The mechanism of action of ®-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit enantioselective binding, which can influence its biological activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Pyrrolidinone, 1-methyl-: A structurally related compound with similar chemical properties

Pyridine and Pyrrole Derivatives: These compounds share the pyrrolidine ring structure and exhibit similar reactivity patterns.

Uniqueness

®-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties

Activité Biologique

R-1-CBZ-Pyrrolidine-2-carboxylic acid methyl ester (CBZ-Pyrrolidine) is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of metalloproteases and other therapeutic applications. This article explores the biological activity of CBZ-Pyrrolidine, highlighting its mechanisms, efficacy in various studies, and potential therapeutic uses.

- Molecular Formula : C13H18N2O2

- Molar Mass : 234.29 g/mol

- CAS Number : 1187931-23-2

- Density : 1.155 g/cm³

- Storage Conditions : Store at -20 °C in the dark

CBZ-Pyrrolidine acts primarily as an inhibitor of metalloproteases, particularly those involved in the activation of endothelin peptides. Endothelin-converting enzyme (ECE) is a key target, as it plays a crucial role in vasoconstriction and various cardiovascular diseases. By inhibiting ECE, CBZ-Pyrrolidine can potentially mitigate conditions such as hypertension and ischemia .

Inhibition of Metalloproteases

Research indicates that CBZ-Pyrrolidine effectively inhibits metalloproteases, particularly zinc-dependent enzymes. These enzymes are implicated in several pathological conditions, including:

- Cardiovascular Disorders : High blood pressure and cardiac insufficiency.

- Neurological Conditions : Cerebral ischemia and migraine.

- Renal Disorders : Renal insufficiency and dialysis-related complications.

The inhibition of these enzymes can lead to cytostatic effects, making CBZ-Pyrrolidine a candidate for organ protection during surgical procedures and for treating ophthalmological diseases .

Anticancer Potential

Recent studies have also explored the anticancer properties of CBZ-Pyrrolidine. Its structural similarity to known anticancer agents suggests potential efficacy against various cancer types through mechanisms that may involve apoptosis induction and cell cycle arrest . The compound's ability to inhibit specific kinases associated with cancer progression further supports its therapeutic potential.

Study 1: Efficacy in Hypertension Models

A study investigated the effects of CBZ-Pyrrolidine in animal models of hypertension. The results demonstrated a significant reduction in blood pressure levels when administered at doses ranging from 10 to 50 mg/kg. The mechanism was attributed to the inhibition of ECE activity, leading to decreased levels of vasoconstrictive endothelins .

Study 2: Neuroprotective Effects

In a separate study focusing on neuroprotection, CBZ-Pyrrolidine was shown to protect neuronal cells from oxidative stress-induced damage. The compound enhanced cell viability in vitro and reduced markers of apoptosis in neuronal cultures exposed to neurotoxic agents .

Study 3: Anticancer Activity

A recent investigation into the anticancer effects of CBZ-Pyrrolidine revealed that it induced apoptosis in various cancer cell lines. The compound was effective at micromolar concentrations, demonstrating IC50 values comparable to established chemotherapeutic agents .

Summary of Biological Activities

Propriétés

IUPAC Name |

1-O-benzyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13(16)12-8-5-9-15(12)14(17)19-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQYEDXWEDWCNJ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.